3-Hydroxypiperidin-4-one
Overview
Description
3-Hydroxypiperidin-4-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a hydroxyl group attached to the fourth carbon atom
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 3-hydroxypiperidin-4-one, have a wide range of biological activities and are utilized in various therapeutic applications .
Mode of Action
It has been reported to have radiation-protection and antihypoxia properties
Biochemical Pathways
Piperidine derivatives have been synthesized via mannich reaction pathways
Result of Action
It has been reported to have radiation-protection and antihypoxia properties . This suggests that it may have protective effects at the cellular level, particularly in conditions of radiation exposure or low oxygen availability.
Biochemical Analysis
Biochemical Properties
3-Hydroxypiperidin-4-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions essential for cellular metabolism . Additionally, it has been noted for its potential antioxidant properties, which may help in mitigating oxidative damage in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular responses. Additionally, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for maintaining cellular homeostasis . The compound’s involvement in these pathways can lead to changes in metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action . The presence of this compound in these compartments allows it to effectively modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. Another method includes the reduction of 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-piperidone in the presence of a suitable catalyst, such as palladium on carbon. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-piperidone.
Reduction: Formation of 3-hydroxypiperidine.
Substitution: Formation of N-substituted piperidones.
Scientific Research Applications
3-Hydroxypiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Hydroxypiperidine: Similar in structure but differs in the position of the hydroxyl group.
3-Hydroxypyridin-4-one: Contains a nitrogen atom in the ring but differs in the position of the hydroxyl group and the presence of a double bond.
Uniqueness: 3-Hydroxypiperidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-hydroxypiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOGWMOAEKBTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698953 | |
Record name | 3-Hydroxypiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73603-43-7 | |
Record name | 3-Hydroxypiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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